molecular formula C21H27N3O B2962266 N-cyclohexyl-1-(4-methylphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide CAS No. 899750-74-4

N-cyclohexyl-1-(4-methylphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide

Cat. No.: B2962266
CAS No.: 899750-74-4
M. Wt: 337.467
InChI Key: WBFXQRMNKSSJNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Cyclohexyl-1-(4-methylphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide is a heterocyclic compound featuring a pyrrolo[1,2-a]pyrazine core substituted with a 4-methylphenyl group at position 1 and a cyclohexyl carboxamide moiety at position 2. This scaffold is of interest in medicinal chemistry due to its structural similarity to inhibitors of human N-myristoyltransferase (NMT), an enzyme implicated in cancer and infectious diseases . The compound’s design leverages the pyrrolo[1,2-a]pyrazine framework, which is known to confer binding affinity to enzymatic pockets, while the 4-methylphenyl and cyclohexyl groups modulate lipophilicity and steric interactions.

Properties

IUPAC Name

N-cyclohexyl-1-(4-methylphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O/c1-16-9-11-17(12-10-16)20-19-8-5-13-23(19)14-15-24(20)21(25)22-18-6-3-2-4-7-18/h5,8-13,18,20H,2-4,6-7,14-15H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBFXQRMNKSSJNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2C3=CC=CN3CCN2C(=O)NC4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-1-(4-methylphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between a cyclohexylamine derivative and a 4-methylphenyl-substituted pyrazine can be catalyzed by specific reagents to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-1-(4-methylphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane (DCM) or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-cyclohexyl-1-(4-methylphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxylic acid, while reduction could produce N-cyclohexyl-1-(4-methylphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-methanol .

Scientific Research Applications

N-cyclohexyl-1-(4-methylphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-cyclohexyl-1-(4-methylphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological effects. The exact pathways and targets are subject to ongoing research, but preliminary studies suggest involvement in key signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrrolo[1,2-a]Pyrazine Cores

Compound A : 1-(4-Fluorophenyl)-N-(tert-butyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2-carboxamide ()

  • Key Differences: Substituents: Fluorophenyl (electron-withdrawing) vs. methylphenyl (electron-donating) at position 1; tert-butyl (bulky) vs. cyclohexyl (flexible) at the carboxamide.

Compound B: 2-Methyl-3-(4-methylphenyl)-4-phenylpyrrolo[1,2-a]pyrazinone ()

  • Key Differences: Core Modification: Pyrazinone (carbonyl) vs. carboxamide. Impact: The carbonyl group in pyrazinones may reduce solubility compared to carboxamides, affecting bioavailability.

Compound C : COPP-Based NMT Inhibitors ()

  • Representative Example : Compound 24 (9-ethyl-9H-carbazole-substituted COPP derivative).
    • Key Differences : Carbazole vs. 4-methylphenyl substituents.
    • Impact : Carbazole’s planar structure enhances stacking interactions in enzyme pockets, contributing to its low IC50 (6 µM) against NMT-1. The 4-methylphenyl group in the target compound may prioritize hydrophobic interactions over π-stacking .

Challenges and Opportunities

  • Synthetic Complexity : Multi-step synthesis for pyrrolo[1,2-a]pyrazines (e.g., ) requires precise control to avoid byproducts like imidocarbomethoxy isoxazoles ().
  • Activity Optimization : Introducing electron-withdrawing groups (e.g., 4-fluorophenyl) or planar aromatics (e.g., carbazole) could improve target engagement, as seen in and .

Biological Activity

N-cyclohexyl-1-(4-methylphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following structural characteristics:

  • Molecular Formula : C23H28N2
  • Molecular Weight : 332.5 g/mol
  • IUPAC Name : 1-cyclohexyl-N-{[1-(4-methylphenyl)indol-3-yl]methyl}methanamine

Research indicates that this compound may act through various pathways:

  • Inhibition of Kinases : It has been studied as a potential inhibitor of p38 MAP kinase, which plays a critical role in inflammatory responses and cell signaling pathways. This inhibition can lead to reduced inflammation and modulation of immune responses .
  • Antiviral Activity : The compound exhibits antiviral properties against various viruses. For instance, derivatives of similar structures have shown effectiveness against HIV and influenza viruses . The mechanism involves interference with viral replication processes.

Antiviral Properties

Several studies have highlighted the antiviral potential of compounds within the same class as this compound:

  • Activity Against Influenza : Compounds with similar structures demonstrated EC50 values ranging from 5 to 28 μM against influenza A and B viruses .
  • Selectivity Index : A selectivity index (TC50/IC50) of over 35 was reported for some pyrazole derivatives against hepatitis C virus (HCV), indicating a favorable therapeutic window .

Case Studies

  • Influenza Virus Study :
    • In vitro studies reported that certain derivatives inhibited influenza virus replication significantly at low micromolar concentrations.
    • The most effective compounds showed an EC50 value of approximately 6.7 μM against HCV with a high selectivity index.
  • Kinase Inhibition :
    • A series of related compounds were evaluated for their ability to inhibit p38 MAP kinase. The results indicated that modifications in the molecular structure enhanced binding affinity and biological activity .

Comparative Analysis Table

Compound NameTarget VirusEC50 (μM)Selectivity Index
N-cyclohexyl-1-(4-methylphenyl)-...Influenza A/B5–28>35
Pyrazole Derivative 1HCV6.7High
Pyrazole Urea-Based Inhibitorp38 MAPKVariesModerate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.